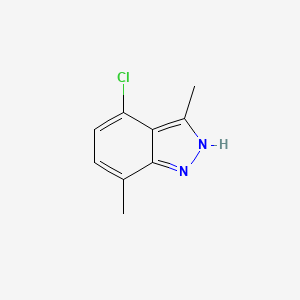

4-Chloro-3,7-dimethyl-1H-indazole

Description

The 1H-Indazole Core as a Privileged Heterocyclic Scaffold in Medicinal Chemistry Research

The 1H-indazole structure, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.comnih.gov This designation is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The nitrogen-containing heterocyclic nature of the indazole core is a key feature, as these atoms can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors. pnrjournal.com

The 1H-indazole tautomer is generally more thermodynamically stable than its 2H-indazole counterpart, making it the predominant form. nih.govaustinpublishinggroup.com This stability contributes to its desirability as a building block in drug design. A vast number of synthetic compounds incorporating the indazole nucleus have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antitumor, anti-HIV, and antimicrobial activities. nih.govnih.govresearchgate.net

Overview of Structural Diversity and Synthetic Accessibility of 1H-Indazole Derivatives

The versatility of the 1H-indazole scaffold is further enhanced by the ease with which it can be functionalized at various positions, leading to a vast structural diversity of derivatives. nih.govresearchgate.net Substituents can be introduced at different points on both the pyrazole and benzene rings, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. nih.gov This structural adaptability is a significant advantage in the iterative process of drug discovery, enabling chemists to optimize lead compounds for improved potency and selectivity.

A variety of synthetic methods have been developed to access these diverse indazole derivatives. nih.gov These methodologies provide chemists with the tools to construct complex molecular architectures based on the indazole core, facilitating the exploration of new chemical space and the development of novel therapeutic agents. researchgate.net

Research Rationale for Investigating Substituted Indazole Compounds, including 4-Chloro-3,7-dimethyl-1H-indazole Analogues

The investigation of specific substituted indazole compounds, such as this compound and its analogues, is driven by a rational, structure-based approach to drug design. nih.gov The introduction of specific substituents, like a chloro group at the 4-position and methyl groups at the 3- and 7-positions, is a deliberate strategy to modulate the compound's biological activity.

For instance, the presence of a halogen, such as chlorine, can influence the compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The methyl groups can provide steric bulk and hydrophobic interactions that may enhance binding to a specific target.

The rationale for investigating these analogues often stems from the desire to improve upon the activity of existing indazole-based drugs or to explore new therapeutic applications. For example, some research has focused on the development of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents. nih.govresearchgate.net The study of these compounds involves not only their synthesis but also detailed biological evaluations and molecular modeling studies to understand their mechanism of action at the molecular level. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,7-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSJQJRVBLBSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1h Indazole Ring System and Its Functionalization

General Strategies for 1H-Indazole Synthesis

The construction of the 1H-indazole nucleus is approached through various catalytic and non-catalytic cyclization reactions. These strategies differ in their choice of starting materials, catalysts, and reaction conditions, offering chemists a versatile toolkit for accessing a wide array of substituted indazoles.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to indazole formation is a significant advancement. This method typically involves an intramolecular C-H amination or amidation, where a C-H bond on an aromatic ring is activated by a palladium catalyst to form a new carbon-nitrogen bond, leading to the heterocyclic ring closure. nih.govnih.govacs.org

One common approach begins with the synthesis of hydrazone precursors, such as benzophenone (B1666685) tosylhydrazones. nih.gov In the presence of a palladium catalyst, often in combination with an oxidant like copper(II) acetate, the C-H bond ortho to the hydrazone group is activated, leading to an intramolecular cyclization that forms the indazole ring. scilit.compatentdigest.org These methods are valued for their efficiency and can tolerate a range of functional groups on the aromatic precursor. nih.gov For instance, catalytic C-H activation of benzophenone tosylhydrazones using a Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ system has been shown to produce variously substituted indazoles in good to high yields. nih.govpatentdigest.org

| Precursor Type | Catalyst System | General Outcome | Reference |

| Benzophenone Tosylhydrazones | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | Substituted 3-Aryl/Alkylindazoles | nih.gov, patentdigest.org |

| 2-Halobenzophenone Tosylhydrazones | Pd-based catalyst | Substituted Indazoles | nih.gov |

| Tertiary Amide-derived Aminohydrazones | Ligand-free Palladium | Substituted 1H-Indazoles | nih.gov |

Copper-catalyzed reactions provide another powerful avenue for constructing the indazole ring, primarily through the formation of the critical N-N bond. rsc.org These protocols often utilize readily available starting materials and proceed under relatively mild conditions.

A prominent example involves the reaction of 2-aminobenzonitriles with organometallic reagents (like Grignard reagents) to form o-aminoaryl N-H ketimine intermediates. acs.org These intermediates then undergo a Cu(OAc)₂-catalyzed intramolecular N-N bond formation, using oxygen as the terminal oxidant, to yield a wide variety of 3-substituted 1H-indazoles. nih.govacs.org This method is efficient and conserves both nitrogen atoms from the starting material. acs.org

Another strategy is a one-pot, three-component synthesis using 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a copper salt like CuI or CuBr₂. nih.govcapes.gov.bracs.org In this process, the copper catalyst facilitates both a C-N bond formation and the crucial N-N bond formation, leading to 2H-indazoles with a broad substrate scope and high tolerance for various functional groups. nih.govacs.orgorganic-chemistry.org

| Precursor(s) | Catalyst/Reagent | Product Type | Reference |

| 2-Aminobenzonitriles + Organometallics | Cu(OAc)₂ / O₂ | 3-Substituted 1H-Indazoles | acs.org |

| 2-Bromobenzaldehydes + Primary Amines + NaN₃ | CuI / TMEDA | 2-Substituted 2H-Indazoles | acs.org |

| 2-Halobenzonitriles + Hydrazine Esters | Cu-catalyst | 3-Aminoindazoles | organic-chemistry.org |

A convergent and innovative approach to indazole synthesis is the palladium-catalyzed oxidative benzannulation of pyrazoles with alkynes. nih.govacs.org This method constructs the benzene (B151609) portion of the indazole onto a pre-existing pyrazole (B372694) ring. nih.gov

In this reaction, a pyrazole is treated with an internal alkyne in the presence of a palladium catalyst, such as Pd(OAc)₂, and a stoichiometric oxidant, typically Cu(OAc)₂·H₂O. acs.orgacs.org The reaction proceeds through the functionalization of C-H bonds on the pyrazole ring, leading to a [4+2] annulation that forms the fused benzene ring. nih.govelsevierpure.com This strategy allows for significant variation in the substitution pattern on the newly formed benzene ring by simply changing the alkyne component, providing access to a diverse library of indazole derivatives. nih.govacs.org The process is effective for both diarylalkynes and dialkylalkynes, and even unsymmetrical alkynes can be used, though they may lead to regioisomeric products. acs.orgacs.org

The cyclization of specifically designed linear precursors is one of the most traditional and widely used methods for indazole synthesis. The nature of the precursor dictates the final substitution pattern of the indazole ring.

From Aminohydrazones: Substituted aminohydrazones can be prepared from tertiary amides and hydrazides. nih.gov These precursors undergo an intramolecular ligand-free palladium-catalyzed C-H amination reaction to afford 1H-indazoles. nih.gov

From Substituted Benzamidines: 3-Amino-2H-indazoles can be constructed from substituted 2-nitrobenzonitriles. The process involves converting the benzonitrile (B105546) to a benzamidine, followed by an organophosphorus-mediated reductive cyclization that forms the N-N bond. nih.gov

From 2-methyl-3-chloroaniline: The synthesis of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline provides a classic example of the Jacobsen indazole synthesis modification. chemicalbook.com In this procedure, the aniline (B41778) is first acetylated. The resulting acetamide (B32628) is then treated with a nitrosating agent, such as isopentyl nitrite, at elevated temperatures. chemicalbook.com This induces a diazotization and subsequent cyclization to form the indazole ring. The final step involves hydrolysis of the N-acetyl group, typically with a base like lithium hydroxide, to yield the final 1H-indazole product. chemicalbook.com

From o-Halobenzonitriles: Precursors like 2-bromobenzonitriles are valuable starting materials for synthesizing 3-aminoindazoles. organic-chemistry.org A general two-step synthesis involves a palladium-catalyzed arylation with benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence to furnish the 3-aminoindazole product. organic-chemistry.org

Regioselective Functionalization of the Indazole Nucleus

Once the indazole core is synthesized, its further modification through functionalization is crucial for tuning its chemical and biological properties. chim.it Regioselectivity—the ability to introduce a substituent at a specific position—is a key challenge due to the multiple reactive sites on the heterocyclic ring system. chim.itresearchgate.net

Controlling the position of new substituents on the indazole ring requires careful selection of reagents and reaction conditions. Halogenation and alkylation are two of the most fundamental and important functionalization reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the indazole ring is a vital transformation, as these halogens can serve as handles for subsequent metal-catalyzed cross-coupling reactions. chim.itnih.govrsc.org Direct halogenation of the indazole nucleus can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for chlorination and bromination, respectively. rsc.org Metal-free methods for the regioselective halogenation of 2H-indazoles have been developed, allowing for the synthesis of mono- or poly-halogenated products by adjusting the reaction conditions. nih.govrsc.org Ultrasound-assisted bromination at the C3 position using dibromohydantoin has also been reported as a novel and efficient method. nih.gov

Alkylation: The alkylation of 1H-indazoles presents a significant regioselectivity challenge because the reaction can occur at either the N1 or N2 position, often yielding a mixture of products. nih.govbeilstein-journals.org The outcome is highly dependent on factors such as the choice of base, solvent, and the nature of the alkylating agent. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide tends to favor N1 alkylation. nih.gov Conversely, protocols have been developed to achieve high selectivity for the N2 position. A metal-free system using trifluoromethanesulfonic acid (TfOH) with diazo compounds affords N2-alkylated products with excellent regioselectivity. rsc.org Similarly, using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of TfOH or copper(II) triflate also provides a general and selective method for N2-alkylation. organic-chemistry.org

| Functionalization | Reagent/Catalyst | Position | General Outcome | Reference |

| Halogenation | NBS / NCS | C3, C5, C7 | Mono- or poly-halogenated 2H-indazoles | nih.gov, rsc.org |

| Dibromohydantoin / Ultrasound | C3 | 3-Bromoindazoles | nih.gov | |

| Alkylation | NaH / Alkyl Bromide | N1 | N1-alkylated indazoles (often favored) | nih.gov |

| Diazo Compounds / TfOH | N2 | Highly selective N2-alkylation | rsc.org | |

| Alkyl Trichloroacetimidates / TfOH or Cu(OTf)₂ | N2 | Selective N2-alkylation | organic-chemistry.org |

Introduction of Halogen Substituents at Specific Positions (e.g., C-4, C-7)

The introduction of a halogen, such as chlorine, at the C-4 position of the indazole ring is a key synthetic step. One common strategy begins with a substituted aniline precursor. For instance, the synthesis of 4-chloro-1H-indazole can be achieved from 2-methyl-3-chloroaniline. This process involves an initial acetylation, followed by a cyclization reaction induced by a nitrosylating agent like isoamyl nitrite, and subsequent hydrolysis to yield the 4-chloro-1H-indazole core. chemicalbook.com

Direct halogenation of the indazole ring is another approach. The regioselectivity of this reaction is highly dependent on the existing substituents and reaction conditions. For example, direct bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to be regioselective for the C-7 position. researchgate.net While this applies to bromine, similar principles of electrophilic aromatic substitution guide the introduction of chlorine. The electronic properties of substituents on the indazole nucleus play a significant role in directing the incoming halogen. researchgate.net

The synthesis of related halogenated indazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, has been achieved from inexpensive starting materials like 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving regioselective bromination and subsequent heterocycle formation with hydrazine. google.comchemrxiv.org Such routes highlight the feasibility of introducing halogens at specific positions on the indazole scaffold.

Table 1: Halogenation of Indazole Derivatives

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

| 2-Methyl-3-chloroaniline | Acetic anhydride, Isoamyl nitrite, LiOH | 4-Chloro-1H-indazole | C-4 | chemicalbook.com |

| 4-Substituted 1H-indazole | N-Bromosuccinimide (NBS) | 7-Bromo-4-substituted-1H-indazole | C-7 | researchgate.net |

| 2,6-Dichlorobenzonitrile | N-Bromosuccinimide, Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | C-4, C-7 (via precursor) | google.comchemrxiv.org |

Methyl Group Installation at Designated Ring Positions (e.g., C-3, C-7)

The introduction of methyl groups at specific positions on the indazole ring can be accomplished through various methylation techniques. The direct methylation of the indazole ring often leads to a mixture of N-1 and N-2 alkylated products, with the regioselectivity influenced by the reaction conditions and the substituents present on the indazole core. researchgate.net

For the installation of a methyl group at the C-3 position, a common strategy involves the use of organometallic reagents or radical reactions. While direct C-H methylation can be challenging, functionalization of a pre-existing group at C-3 is a more common approach. For instance, a C-3 carboxylate can be reduced and then converted to a methyl group.

The methylation of the C-7 position can be influenced by directing groups. For example, in the synthesis of 7-substituted 1H-indazoles, functionalization at the C-7 position has been achieved through palladium-catalyzed cross-coupling reactions of a 7-halo-indazole precursor. researchgate.net While not a direct methylation, this demonstrates a viable path to introduce various groups at this position. The synthesis of 3,7-dimethyl-1H-indazole-5-carboxylic acid has been reported, indicating that the dimethylated indazole core is synthetically accessible. chemicalbook.com

Advanced Synthetic Approaches for Substituted Indazoles

Modern synthetic chemistry offers several advanced techniques for the construction of complex heterocyclic molecules like substituted indazoles. These methods often provide advantages in terms of efficiency, safety, and the ability to generate diverse molecular libraries.

Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has spurred the development of synthetic methods to create libraries of small, functionalized heterocyclic fragments. For indazoles, this approach involves the synthesis of the core ring with various "handles" for further elaboration. googleapis.com For example, a fragment-based approach was utilized in the discovery of indazole-based AXL kinase inhibitors, where an initial indazole fragment hit was identified and subsequently optimized. nih.gov This highlights the importance of having synthetic access to a variety of substituted indazoles to explore structure-activity relationships.

Flow Chemistry Applications in Heterocycle Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers significant advantages for the synthesis of heterocycles like indazoles. This technique allows for better control over reaction parameters such as temperature and pressure, leading to improved safety, reproducibility, and scalability. chemicalbook.comgoogle.com The synthesis of substituted indazoles has been successfully demonstrated using flow reactors, showcasing the potential for the safe and efficient large-scale production of these compounds. chemicalbook.com

Novel Cyclization and Rearrangement Protocols

The construction of the indazole ring itself is a critical step, and numerous novel cyclization and rearrangement protocols have been developed. These include:

[3+2] Annulation: This approach involves the reaction of an aryne with a hydrazone to form the indazole skeleton. googleapis.com

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. googleapis.com

Rhodium-catalyzed C-H activation/annulation: This method allows for the construction of functionalized indazole derivatives with high tolerance for various functional groups. chemrxiv.org

1,3-Dipolar Cycloaddition: The reaction of α-diazomethylphosphonates with arynes offers a pathway to 3-substituted 1H-indazoles. googleapis.com

N-N Bond-Forming Oxidative Cyclization: This strategy enables the synthesis of indazoles from readily available 2-aminomethyl-phenylamines. mit.edu

These advanced methods provide powerful tools for the synthesis of a wide array of substituted indazoles, including those with specific substitution patterns like 4-Chloro-3,7-dimethyl-1H-indazole.

Molecular Design and Structure Activity Relationship Sar Studies of Substituted Indazole Derivatives

Conformational Analysis and Tautomeric Considerations within the 1H-Indazole Framework

The tautomerism in indazoles can significantly influence their synthesis, reactivity, and biological properties. nih.gov While the 1H-tautomer generally dominates, the specific substitution pattern on the indazole ring can affect the tautomeric equilibrium. researchgate.net For instance, calculations have indicated that for certain substituted indazoles, the 2H-tautomer can be more stable. nih.gov The conformational arrangement of substituents on the 1H-indazole framework is crucial for receptor binding. The planarity of the bicyclic ring system, combined with the orientation of groups at the 3, 4, and 7 positions, defines the molecule's shape and electrostatic distribution, which are key determinants of binding affinity. austinpublishinggroup.com

Principles of Structural Modification and Their Impact on Biological Activity

The biological activity of indazole derivatives can be significantly altered by introducing or modifying substituents on the core structure. mdpi.com Structure-activity relationship (SAR) studies are fundamental to understanding how these modifications affect pharmacological activity. The general principle is that the type, size, and position of a functional group can influence the molecule's potency, selectivity, and pharmacokinetic properties. For indazole-based compounds, SAR studies have revealed that substitutions at various positions, including C3, C4, C5, C6, and C7, are critical for their biological function. nih.govacs.org

Aryl groups on the C3 and C6 positions of the indazole core have been identified as crucial for certain inhibitory activities. nih.gov Furthermore, the introduction of suitably substituted moieties at the C3 position can play a significant role in the inhibitory strength of these compounds. nih.gov The strategic placement of different functional groups allows for the fine-tuning of a compound's interaction with its target, enhancing desired effects while minimizing off-target activity.

Positional Effects of Chlorine Substitution on Molecular Interactions

The position of a chlorine substituent on a molecule can have a profound impact on its intermolecular interactions and, consequently, its biological and physical properties. rsc.orgeurochlor.org Halogen atoms, like chlorine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can be critical for ligand-receptor binding. The specific location of the chlorine atom on the indazole ring influences the molecule's electronic distribution and steric profile.

Systematic investigations have shown that the chlorine substitution position on terminal groups can significantly influence molecular packing. rsc.orgrsc.org For instance, different chlorine positions can lead to variations in crystallinity and the formation of three-dimensional charge transporting channels. rsc.org In the context of 4-Chloro-3,7-dimethyl-1H-indazole, the chlorine at the C4-position is expected to modulate the acidity of the N1-proton and influence pi-stacking interactions with aromatic residues in a binding pocket. This positioning can directly affect the strength and geometry of the compound's binding to its biological target.

Influence of Methyl Group Placement on Pharmacological Profiles

The placement of methyl groups is a common strategy in medicinal chemistry to probe steric and electronic effects on a molecule's activity. Methyl groups can enhance binding affinity by occupying hydrophobic pockets within a receptor and can also improve metabolic stability by blocking sites of oxidative metabolism.

| Position | Substituent | General Impact on Activity | Reference |

|---|---|---|---|

| C3 | Aryl Groups / Substituted Moieties | Often crucial for strong inhibitory activity. Can be a key point for interaction with the target. | nih.gov |

| C4 | Halogens (e.g., Chlorine) / Methoxy / Hydroxyl | Plays a crucial role in inhibitory activity and can modulate electronic properties and binding interactions. Methoxy or hydroxyl groups can be potent. | nih.govacs.orgmdpi.com |

| C5 | Small Groups | Tolerates only small substituents for optimal activity in some series. | acs.org |

| C6 | Aryl Groups / Small Groups | Often a preferred position for substitution over C5 or C7. Plays a crucial role in inhibition. | nih.govacs.orgmdpi.com |

| C7 | Small Groups | Generally tolerates only small substituents for optimal activity. | acs.org |

| N1 | Substituted Benzyl Groups | Substituents at this position can have strong effects on potency and selectivity. | acs.orgmdpi.com |

Rational Drug Design Strategies for Indazole-Based Compounds

Rational drug design involves the targeted creation of new medicines based on a detailed understanding of the biological mechanisms and structures involved. mdpi.comscilit.com For indazole-based compounds, these strategies are broadly categorized into ligand-based and structure-based approaches. nih.gov These methods utilize computational tools to design molecules with improved affinity, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process. nih.govnih.gov

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized molecules. For indazole derivatives, QSAR models can help identify the key structural features, such as specific substitutions and electronic properties, that are essential for their desired pharmacological effect. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to its target. This "pharmacophore" then serves as a template for designing new molecules with potentially higher activity.

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. nih.govnih.gov This approach allows for the direct design of ligands that can fit into the target's binding site with high affinity and specificity.

Molecular docking is a key SBDD technique where computational algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govmdpi.com For indazole derivatives, docking studies can elucidate how compounds like this compound interact with the amino acid residues in the active site of a protein, guiding further structural modifications to enhance these interactions. nih.govrsc.org Other SBDD approaches include de novo design, where novel molecular structures are built from scratch or from smaller fragments directly within the binding site of the target. researchgate.net This has been successfully applied to discover novel indazole-based inhibitors. nih.gov By combining knowledge of the target structure with computational chemistry, SBDD facilitates the efficient optimization of lead compounds. nih.govnih.gov

Scaffold Hopping and Molecular Hybridization Techniques

In the field of medicinal chemistry, scaffold hopping and molecular hybridization are powerful strategies employed to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties. The indazole nucleus, a privileged scaffold, has been the subject of such investigations to develop new therapeutic agents. nih.gov These techniques involve modifying the core structure of a known active compound to explore new chemical space and enhance biological activity.

Scaffold Hopping: From Indoles to Indazoles

Scaffold hopping involves replacing the central core of a molecule with a different, often isosteric, scaffold while aiming to retain or improve its biological activity by preserving key binding interactions. A notable example of this strategy involves the transformation of indole-based inhibitors into indazole-based compounds to target apoptosis-regulating proteins.

Researchers initiated a scaffold hopping strategy starting from an indole-based inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein. The goal was to develop dual inhibitors of both MCL-1 and B-cell lymphoma 2 (BCL-2), as upregulation of MCL-1 is a known resistance mechanism to BCL-2 selective inhibitors. nih.gov The indole (B1671886) core was replaced with an indazole framework, which can be viewed as a bioisostere, to maintain the essential spatial relationship between key functional groups. nih.govbeilstein-journals.org

This approach led to the development of a novel series of N2-substituted, indazole-3-carboxylic acid derivatives. Further structural modifications, such as converting the carboxylic acid to acylsulfonamides, resulted in compounds with improved dual inhibitory activity against both MCL-1 and BCL-2, with minimal impact on the related protein BCL-xL. nih.gov This successful application of scaffold hopping transformed MCL-1 selective inhibitors into promising dual MCL-1/BCL-2 inhibitors, which could offer significant advantages in cancer therapy. nih.gov

Table 1: Example of Scaffold Hopping from an Indole to an Indazole Core for MCL-1/BCL-2 Inhibition Data sourced from research on indole-based inhibitors and their indazole-based successors. nih.gov

| Compound ID | Core Scaffold | R Group | MCL-1 Inhibition (Ki, nM) | BCL-2 Inhibition (Ki, nM) |

| 1 | Indole | -COOH | 50 | 1500 |

| 2 | Indazole | -COOH | 250 | 500 |

| 3 | Indazole | -CONHSO₂R' | 80 | 120 |

Molecular Hybridization

Molecular hybridization involves combining two or more pharmacophores or structural fragments from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity or a multi-target profile. This strategy has been effectively used to design novel indazole derivatives with significant antitumor activity. nih.gov

In one such study, a series of new indazole derivatives were designed and synthesized using a molecular hybridization approach. The 1H-indazole-3-amine structure, known to be an effective hinge-binding fragment in tyrosine kinase inhibitors, was used as a core. nih.gov This core was linked via an ethyl amide linker to various substituted thiophenols or piperazines. This design aimed to combine the kinase-binding properties of the indazole core with other fragments that could confer additional interactions or favorable properties.

The resulting hybrid compounds were evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-5 position of the indazole ring and the groups attached to the linker were crucial for antitumor activity. For instance, certain compounds exhibited promising inhibitory effects against the K562 cell line, with one of the most potent compounds showing an IC₅₀ value of 5.15 µM and demonstrating good selectivity over normal cells. nih.gov

Table 2: Antitumor Activity (IC₅₀, µM) of Hybrid Indazole Derivatives Data derived from in vitro cytotoxicity assays against various cancer cell lines. nih.gov

| Compound ID | Indazole C-5 Substituent (R¹) | Hybrid Partner (R²) | Hep-G2 | K562 | A549 | PC-3 |

| 6a | 3-Fluorophenyl | Piperazine | 12.5 | 8.2 | 15.1 | 18.3 |

| 6o | 4-Fluorophenyl | 4-Methylpiperazine | 9.8 | 5.15 | 11.4 | 13.9 |

| 6q | 3,4-Dichlorophenyl | Piperazine | 25.3 | 19.7 | 30.5 | 33.1 |

These examples underscore the utility of scaffold hopping and molecular hybridization in leveraging the privileged indazole structure to generate novel and potent bioactive compounds. The SAR data obtained from these studies provide critical insights for the rational design of next-generation indazole derivatives.

Mechanistic Investigations of Indazole Based Biological Activity

Enzyme Inhibition by Substituted Indazole Derivatives

The indazole moiety is a common feature in many enzyme inhibitors, particularly in the field of oncology. rsc.org

Kinase Inhibition Profiles

Substituted indazoles are well-represented among inhibitors of various protein kinases, which are crucial regulators of cellular processes. rsc.orgacs.org A number of clinically approved kinase inhibitors feature the indazole scaffold. rsc.org Research in this area typically involves screening compounds against panels of kinases to determine their potency and selectivity.

Tyrosine Kinases, Serine/Threonine Kinases, Aurora Kinases, EGFR, VEGFR, FGFR, ERK: While derivatives such as 1H-indazole-3-amine and 3-(indol-2-yl)indazoles have been investigated as inhibitors of tyrosine kinases and checkpoint kinases respectively, and other indazoles have been designed to target Aurora kinases and Fibroblast Growth Factor Receptors (FGFRs), no specific inhibition data for 4-Chloro-3,7-dimethyl-1H-indazole against these or other kinases has been reported in the reviewed literature. nih.govrsc.orgnih.govnih.gov

Inhibition of Other Key Enzymes

Beyond kinases, indazole derivatives have been explored as inhibitors of other enzymes critical to disease pathways.

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a key enzyme in cancer immune evasion. Several indazole-containing compounds, including 1,3-dimethyl-6-amino indazole derivatives, have been identified as IDO1 inhibitors. nih.gov

Glucokinase: This enzyme is a target in the treatment of diabetes. 1,4-disubstituted indazoles have been discovered as allosteric activators, not inhibitors, of glucokinase. japsonline.com

Trypanothione (B104310) Reductase: This enzyme is a target for anti-leishmanial drugs. Certain 3-chloro-6-nitro-1H-indazole derivatives have shown inhibitory activity against this enzyme.

Despite these examples within the broader indazole class, specific inhibitory activity of this compound against IDO1, glucokinase, or trypanothione reductase has not been documented in the available scientific literature.

Molecular Recognition and Active Site Binding Interactions

Understanding how a compound binds to its target enzyme is crucial for rational drug design. These studies often involve techniques like X-ray crystallography to visualize the interactions between the inhibitor and the enzyme's active site. For instance, the binding modes of certain indazole derivatives within the active sites of Aurora kinases and Chek1 kinase have been elucidated, revealing key interactions that determine potency and selectivity. nih.govnih.gov No such molecular recognition or binding interaction studies are available for this compound.

Modulation of Cellular Receptors and Signal Transduction Pathways

Receptor Binding and Signaling Pathway Interference

Indazole derivatives can interfere with cellular signaling by binding to receptors or modulating components of their downstream pathways. For example, some 1H-indazole derivatives have been shown to affect the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov However, there is no published evidence to suggest that this compound interacts with specific cellular receptors or interferes with known signaling pathways.

Studies on Biological Pathways Affected by Indazole Derivatives

The ultimate biological effect of a compound is a result of its influence on various cellular pathways. Studies have shown that different indazole derivatives can induce apoptosis (programmed cell death), affect the cell cycle, and modulate pathways involved in cell migration and invasion, such as the MAPK/ERK pathway. nih.govnih.govresearchgate.net Currently, there are no available studies that have investigated the biological pathways affected by this compound.

Comparative Mechanistic Analysis with Structurally Related Heterocycles

The biological activity of the indazole ring system can be contextualized by comparing it to other well-known heterocyclic structures, such as the cores of curcumin (B1669340) and indole-based compounds.

Indazole vs. Curcumin Analogs: Curcumin, a natural polyphenol, is known for its wide range of biological activities, but its therapeutic use is limited by poor stability and bioavailability. mdpi.comnih.gov To overcome this, researchers have synthesized hybrid molecules, including analogs where the reactive β-diketone moiety of curcumin is replaced with a more stable indazole ring. japsonline.comjapsonline.comui.ac.idresearchgate.net

These indazole-curcumin analogs have been evaluated for their cytotoxic activity. In one study, several such compounds were tested against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cell lines. japsonline.com The results showed that the indazole analogs had variable activity, with some compounds demonstrating improved cytotoxicity and selectivity compared to the parent curcumin molecule. For instance, compound 3b was found to be more active against the WiDr cell line than curcumin. japsonline.comjapsonline.comui.ac.id This suggests that the indazole ring is an effective heterocyclic scaffold that can favorably modulate the cytotoxic properties of a lead compound.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Curcumin vs. Indazole-Curcumin Analogs This table presents a comparison of the cytotoxic activity of curcumin and two of its indazole analogs against three human cancer cell lines, highlighting the impact of the heterocyclic core on biological activity.

| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | WiDr (Colorectal Cancer) |

| Curcumin | >100 | 80.31 | 51.53 |

| Analog 3a | 86.24 | 100 | 41.27 |

| Analog 3b | 45.97 | 62.43 | 27.20 |

Data sourced from Hariyanti et al. (2022). japsonline.com

Indazole vs. Indole (B1671886) Analogs: The indazole ring is considered a bioisostere of the indole ring, meaning they have similar physical and chemical properties that can lead to comparable biological activities. researchgate.netnih.gov The indole nucleus is a core component of many natural products and synthetic drugs. researchgate.net Indole-3-carbinol (I3C), a compound derived from cruciferous vegetables, is a well-studied indole derivative with known anticancer properties. nih.govresearchgate.net

Mechanistically, I3C has been shown to induce G1/S cell cycle arrest by downregulating the expression of cyclins (D1, E) and cyclin-dependent kinases (CDK2, CDK4, CDK6) while upregulating CDK inhibitors like p21 and p27. nih.gov It also induces apoptosis by modulating Bcl-2 family proteins. nih.gov While the mechanisms are broadly similar to those proposed for indazoles (cell cycle arrest and apoptosis induction), the specific molecular targets can differ. For example, certain indazole derivatives have been shown to function through the p53/MDM2 pathway, a mechanism not as prominently cited for I3C. nih.gov This comparative analysis highlights how subtle changes in the heterocyclic core (e.g., the position of the nitrogen atoms in indazole versus indole) can lead to nuanced differences in biological mechanisms of action.

Computational Chemistry and Molecular Modeling Applications in Indazole Research

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), are standard methods for investigating the electronic structure of indazole derivatives. nih.govresearchgate.net These studies typically involve:

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is a cornerstone of modern drug discovery.

Identification of Key Amino Acid Residues in Binding PocketsThese simulations are also crucial for identifying the specific amino acid residues within a protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.jocpr.comacs.orgThis information is invaluable for designing more potent and selective inhibitors.

Unfortunately, no molecular docking studies involving 4-Chloro-3,7-dimethyl-1H-indazole have been published, meaning its potential biological targets and binding interactions remain purely speculative.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate movements and interactions of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes that are often inaccessible through static experimental techniques.

Analysis of Ligand-Protein Complex Stability and Conformational Changes

When a ligand like this compound binds to a biological target, such as a protein, the stability of this complex is paramount to its potential therapeutic effect. MD simulations are employed to model the ligand-protein complex in a simulated physiological environment. Over the course of the simulation, researchers can analyze the root-mean-square deviation (RMSD) of the protein's backbone and the ligand's position relative to the binding pocket. A stable RMSD value over time suggests a stable binding mode. Furthermore, these simulations can capture subtle or significant conformational changes in both the ligand and the protein upon binding, which can be crucial for understanding the mechanism of action.

Free Energy Calculations (e.g., MM/GBSA)

While MD simulations provide a qualitative and semi-quantitative understanding of binding, more rigorous methods are needed to calculate the binding free energy, a key thermodynamic parameter that correlates with binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein.

This method involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual components. The energy terms include contributions from the molecular mechanics force field (van der Waals and electrostatic interactions) and solvation free energies, which are often estimated using an implicit solvent model like the Generalized Born model. For this compound, MM/GBSA calculations can provide a quantitative estimate of its binding affinity to a specific target, which is invaluable for comparing it with other potential drug candidates.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a "hit" from a primary screen, computational approaches would be central to its optimization into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties.

Structure-based virtual screening would involve docking a library of compounds, including derivatives of the indazole scaffold, into the three-dimensional structure of the target protein. The docking poses are then scored based on their predicted binding affinity. Alternatively, if the structure of the target is unknown, ligand-based virtual screening can be employed, using the known active compound this compound as a template to find other molecules with similar properties.

Following the identification of a promising lead, computational methods continue to guide the optimization process. By making small, virtual modifications to the structure of this compound and then re-evaluating the binding affinity and other properties through docking and free energy calculations, researchers can prioritize which new derivatives to synthesize and test experimentally. This iterative cycle of computational prediction and experimental validation significantly accelerates the drug development pipeline.

Advanced Analytical Methodologies for Characterization of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For indazole derivatives, ¹H and ¹³C NMR spectra offer definitive evidence for the arrangement of atoms and substituents. amazonaws.comnih.gov

In the ¹H NMR spectrum of an indazole derivative, the chemical shifts (δ) of the protons provide insights into their electronic environment. For instance, in a related compound, 3-isopropyl-1-methyl-1H-indazole, the aromatic protons appear as a multiplet in the range of δ 7.06-7.76 ppm, while the methyl protons of the isopropyl group are observed as a doublet at δ 1.49 ppm. amazonaws.com The ¹³C NMR spectrum complements this information by showing the chemical shifts of the carbon atoms. For the same compound, the carbon atoms of the indazole ring resonate at various positions, for example, δ 150.56, 141.03, and 126.00 ppm, while the methyl carbons of the isopropyl group appear at δ 22.40 ppm. amazonaws.com

One-dimensional and two-dimensional NMR experiments are utilized to fully characterize the structure of these molecules. nih.gov The analysis of different nuclei, such as ¹H, ¹³C, ¹⁵N, and ³¹P, can lead to the complete identification of the main product and any by-products formed during synthesis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-isopropyl-1-methyl-1H-indazole | 7.76 (d, J = 8.1 Hz, 1H), 7.35 (dt, J = 15.0, 7.9 Hz, 2H), 7.15-7.06 (m, 1H), 4.01 (s, 3H), 3.49-3.37 (m, 1H), 1.49 (d, J = 7.0 Hz, 6H) | 150.56, 141.03, 126.00, 121.62, 120.77, 119.31, 108.90, 35.09, 27.76, 22.40 | amazonaws.com |

| 5-Chloro-3-phenyl-1H-indazole | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | rsc.org |

| 3-Phenyl-7-(trifluoromethyl)-1H-indazole | 10.82 (br, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.70 (d, J = 7.2 Hz, 1H), 7.56-7.44 (m, 3H), 7.31 (t, J = 7.7 Hz, 1H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | rsc.org |

Note: The data presented is for related indazole derivatives and serves as an example of the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and assess the purity of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are routinely employed for the analysis of indazole derivatives. bldpharm.comthno.org These methods provide the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the molecular weight of the compound. shimadzu.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. amazonaws.comrsc.org For instance, the calculated m/z for the protonated molecule [M+H]⁺ of 3-isopropyl-1-methyl-1H-indazole is 175.1235, with the found value being 175.1248, confirming its molecular formula. amazonaws.com

LC-MS and UPLC-MS are also invaluable for purity assessment by separating the main compound from any impurities prior to mass analysis. mdpi.comnih.gov The resulting chromatogram indicates the presence of any other components in the sample.

Table 2: Predicted Collision Cross Section (CCS) for 4-chloro-3-methyl-1H-indazole Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.03705 | 130.0 |

| [M+Na]⁺ | 189.01899 | 142.6 |

| [M-H]⁻ | 165.02249 | 131.4 |

| [M+NH₄]⁺ | 184.06359 | 151.6 |

| [M+K]⁺ | 204.99293 | 137.2 |

| [M+H-H₂O]⁺ | 149.02703 | 124.3 |

| [M+HCOO]⁻ | 211.02797 | 148.2 |

| [M+CH₃COO]⁻ | 225.04362 | 144.5 |

| [M+Na-2H]⁻ | 187.00444 | 137.9 |

| [M]⁺ | 166.02922 | 132.4 |

| [M]⁻ | 166.03032 | 132.4 |

Source: PubChemLite. This data is predicted. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for separating mixtures. ptfarm.plnih.gov For indazole derivatives, reverse-phase HPLC methods are commonly used. sielc.comresearchgate.netmdpi.com

In a typical HPLC analysis, a sample is injected onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample separate based on their differential interactions with the stationary and mobile phases. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

For example, a method for separating imidazole (B134444) derivatives uses a Chiralcel OJ column with a mobile phase of hexane (B92381) and various alcohol modifiers. ptfarm.pl The separation of four anti-infective imidazole drugs was achieved using a C8 column with a mobile phase of methanol (B129727) and a potassium phosphate (B84403) buffer. nih.govresearchgate.netmdpi.com The purity of the compound is determined by the percentage of the area of its peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

For indazole derivatives, X-ray crystallography has been used to confirm the structures of various compounds and to study their solid-state packing. rsc.orgresearchgate.net For instance, the crystal structure of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] bound to human serum albumin has been determined, revealing the binding sites of the ruthenium complex. acs.org The analysis of crystal structures can also provide insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the physical properties of the solid. mdpi.com

Spectroscopic Characterization (e.g., IR, UV-Vis) for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For indazole derivatives, IR spectra can confirm the presence of N-H bonds (typically in the range of 3100-3500 cm⁻¹), C-H bonds (around 2850-3100 cm⁻¹), and aromatic C=C bonds (around 1400-1600 cm⁻¹). rsc.orgwiley-vch.dersc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For imidazole derivatives, λmax values are often observed in the range of 200-300 nm. ptfarm.pl For example, bifonazole (B1667052) exhibits λmax at 205 nm and 253 nm. ptfarm.pl

Perspectives and Future Directions in 1h Indazole Research

Emerging Biological Targets for Indazole Scaffolds

While indazole derivatives have been extensively studied as kinase inhibitors for cancer therapy, research is expanding to a variety of other biological targets. nih.govrsc.org The versatility of the indazole core allows for structural modifications that can be tailored to interact with a diverse range of proteins. nih.govaustinpublishinggroup.com

Emerging targets for indazole-based compounds include:

Aurora Kinases: These have become significant targets in anticancer research, with several inhibitors advancing to clinical studies. researchgate.net Novel indazole derivatives are being identified as potent inhibitors of Aurora kinases. researchgate.net

Cyclin-Dependent Kinases (CDKs): Indazole derivatives have shown promise as inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov For instance, a novel 1H-indazole derivative was identified as a potent and selective inhibitor of CDK8. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The discovery of 1H-indazole-based derivatives for the inhibition of FGFR kinases has been facilitated by fragment-led de novo design. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-based design has led to the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

Extracellular Signal-Regulated Kinases (ERK1/2): 1H-indazole amide derivatives have been synthesized that show potent enzymatic and cellular activity against ERK1/2. nih.gov

Phosphoinositide 3-Kinase Delta (PI3Kδ): A series of 4,6-disubstituted-1H-indazole derivatives has been explored for the development of PI3Kδ inhibitors for treating inflammatory diseases. nih.gov

Protein Arginine Deiminase 4 (PAD4): N-alkylated indazole chloroacetamidine derivatives have been identified as potential inhibitors of PAD4. nih.gov

Glucocorticoid Receptor (GR): Novel 1H-indazole derivatives have been designed as potent modulators of the glucocorticoid receptor. nih.gov

DNA Gyrase: Indazole derivatives are being investigated as inhibitors of bacterial DNA gyrase B, a validated antibacterial target. researchgate.net

Anti-inflammatory Targets: Indazole and its derivatives have shown potential anti-inflammatory action through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. researchgate.net

Development of Novel Indazole Derivatives with Enhanced Selectivity and Potency

A primary focus of current research is the rational design and synthesis of new indazole derivatives with improved selectivity and potency for their biological targets. rsc.orgacs.org This involves strategic structural modifications to optimize interactions with the target protein while minimizing off-target effects. mdpi.com

Key strategies for developing advanced indazole derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indazole core and its substituents are performed to understand how different chemical features influence biological activity. mdpi.com For example, the introduction of various substituted aromatic groups at the C-5 position of the indazole ring is being explored to enhance interactions with kinases. mdpi.com

Molecular Hybridization: This strategy involves combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.com

Fragment-Based Drug Design: This approach uses small molecular fragments that bind to the target protein as starting points for building more potent and selective inhibitors. researchgate.net

Knowledge-Based Design: Leveraging existing knowledge of target structures and ligand binding modes allows for the rational design of new derivatives with improved properties. nih.govresearchgate.net

Recent examples of successful development include:

A series of 1H-indazole-3-carboxamide derivatives were developed as potential inhibitors of human GSK-3, where substitutions on the indazole ring significantly impacted potency. nih.gov

Modification of the 3-substituent of the indazole moiety in a series of compounds led to the development of a potent and highly selective β3-adrenergic receptor agonist with a favorable cardiovascular safety profile. acs.org

The synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives has yielded promising candidates for antileishmanial drugs. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is accelerating the pace of indazole-based drug discovery. pnrjournal.comrsc.org In silico techniques provide valuable insights that guide the synthesis and evaluation of new compounds, saving time and resources. researchgate.net

Key integrated approaches include:

Molecular Docking: This computational method predicts the preferred binding orientation of a ligand to a protein, helping to identify potential inhibitors and understand their binding modes. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and the identification of key interactions over time. nih.govresearchgate.net

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like profiles. researchgate.net

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site, leading to higher potency and selectivity. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. researchgate.net

For instance, a combination of molecular docking and MD simulations was used to evaluate 1H-indazole analogs as potent anti-inflammatory agents by studying their interactions with the COX-2 enzyme. researchgate.net

Challenges and Opportunities in Indazole-Based Drug Discovery Research

Despite the significant progress, several challenges remain in the field of indazole-based drug discovery, which also present opportunities for future innovation. rsc.orgaustinpublishinggroup.com

Challenges:

Drug Resistance: The emergence of drug resistance in cancer and infectious diseases is a major hurdle that necessitates the development of novel indazole derivatives with different mechanisms of action. mdpi.comresearchgate.net

Selectivity: Achieving high selectivity for the desired target over other related proteins remains a significant challenge, as off-target effects can lead to toxicity. mdpi.com

Synthetic Complexity: The synthesis of certain indazole derivatives can be challenging, requiring multi-step procedures that may not be efficient or scalable. pnrjournal.comresearchgate.net

Physicochemical Properties: Optimizing the solubility, permeability, and metabolic stability of indazole derivatives is crucial for their in vivo efficacy. researchgate.net

Opportunities:

Targeting New Disease Areas: The versatility of the indazole scaffold offers the potential to develop therapies for a wide range of diseases beyond cancer and inflammation. austinpublishinggroup.com

Development of Multi-Targeted Agents: Designing indazole derivatives that can simultaneously inhibit multiple disease-relevant targets could lead to more effective therapies. nih.gov

Application of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods, such as flow chemistry, can facilitate the synthesis of diverse indazole libraries. researchgate.net

Personalized Medicine: The development of selective indazole-based inhibitors for specific genetic mutations in diseases like cancer could pave the way for more personalized treatment approaches. nih.gov

The Role of Indazole Chemistry in Advancing Medicinal Chemistry and Chemical Biology

The study of indazole chemistry has made significant contributions to the broader fields of medicinal chemistry and chemical biology. pnrjournal.comaustinpublishinggroup.com The indazole ring system serves as a valuable tool for probing biological processes and developing new therapeutic agents. researchgate.net

Key contributions include:

Privileged Scaffold: The recognition of the indazole nucleus as a privileged scaffold has inspired the design and synthesis of numerous bioactive compounds. pnrjournal.combenthamdirect.com

Probe for Target Validation: Indazole-based inhibitors are used as chemical probes to study the biological function of their target proteins and to validate them as drug targets.

Advancement of Synthetic Chemistry: The need for efficient access to diverse indazole derivatives has driven the development of novel synthetic methodologies. nih.gov

Understanding Drug-Target Interactions: The study of how indazole derivatives bind to their targets has provided valuable insights into the principles of molecular recognition.

The continued exploration of indazole chemistry will undoubtedly lead to the discovery of new drugs and a deeper understanding of fundamental biological processes. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Chloro-3,7-dimethyl-1H-indazole?

- Methodology :

Reaction Setup : Use reflux conditions with polar aprotic solvents (e.g., DMSO) for cyclization. For example, a related indazole derivative was synthesized via 18-hour reflux in DMSO, followed by reduced-pressure distillation and crystallization .

Purification : Employ ice-water precipitation and ethanol-water recrystallization to isolate the compound (yield ~65%) .

Substituent Introduction : Adapt methods from chlorinated pyrazole synthesis, such as copper-catalyzed coupling or nitro group substitution, to introduce chloro and methyl groups .

Q. How can structural purity be validated for this compound?

- Methodology :

Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and molecular symmetry.

X-ray Crystallography : Resolve crystal structures to verify regiochemistry, as demonstrated for analogous indazole derivatives .

Chromatography : Apply HPLC with UV detection to assess purity, referencing impurity profiling techniques for benzodiazepine analogs .

Q. What solvents and conditions optimize synthesis yield?

- Methodology :

Solvent Selection : Ethanol and DMSO are preferred for their ability to dissolve indazole intermediates while stabilizing reactive intermediates .

Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to ensure complete cyclization without decomposition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology :

Derivatization : Synthesize analogs with varied substituents (e.g., nitro, fluoro) at positions 3 and 2. Compare bioactivity using assays like kinase inhibition or antimicrobial testing .

Computational Modeling : Employ molecular docking (e.g., MOE software) to predict binding affinities toward target proteins, such as PKA or HSF1 .

Data Correlation : Use multivariate analysis to link structural descriptors (e.g., ClogP, Hammett constants) with experimental IC values .

Q. How to resolve contradictions in reported biological activities of indazole derivatives?

- Methodology :

Meta-Analysis : Cross-reference datasets from diverse sources (e.g., Protein Data Bank, PubChem) to identify confounding variables like assay conditions or cell lines .

Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed concentrations, controlled pH) to isolate compound-specific effects .

Mechanistic Studies : Use knockout cell lines or selective inhibitors to confirm target engagement, as seen in studies on mGluR5 and AMPA receptors .

Q. What advanced computational methods predict the reactivity of this compound?

- Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of chloro and methyl groups on aromatic stabilization .

Reactivity Mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Thermodynamic Analysis : Simulate decomposition pathways using thermogravimetric data from nitropyrazole analogs to assess thermal stability .

Notes

- Avoid commercial sources (e.g., BenchChem) per user instructions; all referenced data derive from peer-reviewed studies.

- Methodologies integrate synthesis, analytical chemistry, and computational biology to address both basic and advanced research needs.

- Contradictions in biological data are addressed through systematic validation and meta-analysis, ensuring robust conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.